molecular formula C15H13N3O2 B2825813 2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile CAS No. 876556-20-6

2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile

Cat. No.: B2825813
CAS No.: 876556-20-6
M. Wt: 267.288
InChI Key: XGQYXWMGUBNOQL-UHFFFAOYSA-N
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Description

“2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile” is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reactivity of the boron reagent in this process is determined by the Lewis basicity of the ligand .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC1=CC(=CC(=C1)NC2=C(C=C(C=C2)N+[O-])C#N)C .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 267.28 and a molecular formula of C15H13N3O2 .

Scientific Research Applications

Chemical Synthesis and Reactions

Research has shown that compounds similar to "2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile" are involved in complex chemical reactions that lead to the formation of adducts, which are compounds formed from the direct addition of two or more distinct molecules. For example, the nitration of dimethylbenzonitriles results in the formation of adducts that undergo rearrangements and decomposition under various conditions to yield derivatives of dimethylbenzonitriles, including nitro derivatives (Fischer & Greig, 1974). These reactions are significant in the synthesis of novel compounds and the study of their properties and potential applications.

Material Science Applications

Compounds containing nitrobenzonitrile groups have been explored for their potential in material science, particularly in the development of molecular electronic devices. For instance, molecules containing a nitroamine redox center have been shown to exhibit negative differential resistance and high on-off peak-to-valley ratios in electronic devices, indicating their potential use in electronic and optoelectronic applications (Chen et al., 1999).

Properties

IUPAC Name

2-(3,5-dimethylanilino)-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-5-11(2)7-13(6-10)17-15-4-3-14(18(19)20)8-12(15)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQYXWMGUBNOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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